[4-(Piperazin-1-yl)phenyl]boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Piperazin-1-yl)phenyl]boronic acid hydrochloride: is a boronic acid derivative with a piperazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the boronic acid and piperazine functionalities makes it a versatile intermediate for the development of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronic anhydride.
Reduction: The piperazine ring can be reduced under specific conditions to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
- Used in the development of enzyme inhibitors .
Medicine:
- Potential applications in the treatment of various diseases, including cancer and neurological disorders.
- Studied for its role in drug delivery systems .
Industry:
- Utilized in the production of advanced materials and polymers.
- Employed in the development of sensors and diagnostic tools .
Wirkmechanismus
The mechanism of action of [4-(Piperazin-1-yl)phenyl]boronic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- [4-(Piperazin-1-yl)phenyl]boronic acid
- [4-(Piperidin-1-yl)phenyl]boronic acid
- [4-(Morpholin-1-yl)phenyl]boronic acid
Comparison:
- [4-(Piperazin-1-yl)phenyl]boronic acid hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability.
- Compared to [4-(Piperidin-1-yl)phenyl]boronic acid , the piperazine ring in This compound provides additional nitrogen atoms, which can improve its pharmacokinetic properties.
- [4-(Morpholin-1-yl)phenyl]boronic acid has an oxygen atom in the ring, which can alter its electronic properties and reactivity compared to the piperazine derivative .
Eigenschaften
Molekularformel |
C10H16BClN2O2 |
---|---|
Molekulargewicht |
242.51 g/mol |
IUPAC-Name |
(4-piperazin-1-ylphenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C10H15BN2O2.ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12,14-15H,5-8H2;1H |
InChI-Schlüssel |
FNYZHAGYBHZOEQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N2CCNCC2)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.